1-(4-Chlorophényl)-2,2-diméthylpropan-1-one

Vue d'ensemble

Description

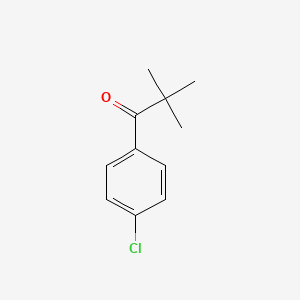

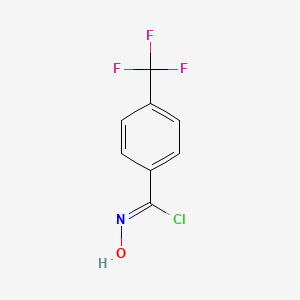

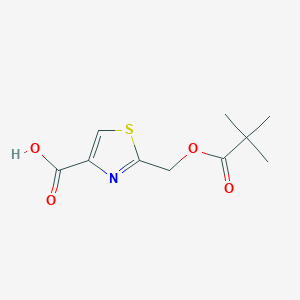

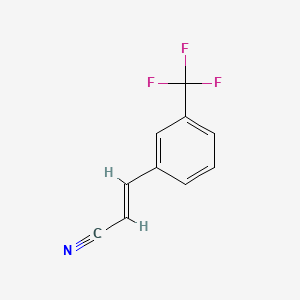

The compound “1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one” is a complex organic molecule. It likely contains a chlorophenyl group, which is a phenyl ring with a chlorine atom attached, and a dimethylpropanone group, which is a three-carbon chain with two methyl groups and a ketone .

Synthesis Analysis

While specific synthesis methods for “1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one” were not found, similar compounds are often synthesized through various organic reactions. For instance, 1-(3-chlorophenyl)piperazine can be synthesized through the reaction of diethanolamine with m-chloroaniline .Applications De Recherche Scientifique

Cathinones Synthétiques

Ce composé est un type de cathinone synthétique . Les cathinones synthétiques sont une nouvelle classe de substances psychoactives qui sont apparues sur le marché de la consommation de drogues . Elles gagnent en popularité à la place des cathinones qui sont devenues illégales . La structure de ces nouvelles substances psychoactives (NPS) a été identifiée par analyse aux rayons X sur monocristal, résonance magnétique nucléaire (RMN) en solution, UHPLC-QQQ-MS/MS et GC-MS .

Structures Cristallines et Caractérisation Spectroscopique

Le composé est utilisé dans l'étude des structures cristallines et de la caractérisation spectroscopique . Les structures cristallines des cathinones synthétiques, y compris ce composé, ont été analysées par analyse aux rayons X sur monocristal .

Recherche sur les Inhibiteurs

Le composé est utilisé dans la recherche sur les inhibiteurs. Il agit en inhibant l'activité de la tyrosine kinase de Bruton (BTK), une protéine qui joue un rôle crucial dans la signalisation du récepteur des lymphocytes B. En inhibant la BTK, ce composé empêche l'activation et la prolifération des lymphocytes B, qui sont impliqués dans la pathogenèse de diverses maladies.

Recherche sur le Traitement du Cancer

Ce composé est étudié pour ses applications dans le traitement du cancer. Dans les cellules cancéreuses, il inhibe l'activation des voies de signalisation en aval qui favorisent la croissance et la survie des cellules.

Recherche sur les Maladies Auto-Immunes

Le composé est également étudié pour ses applications dans les maladies auto-immunes. Il réduit la production de cytokines inflammatoires et empêche l'activation des cellules immunitaires. Il a également été constaté qu'il réduisait les niveaux d'auto-anticorps dans des modèles animaux de maladies auto-immunes.

Recherche sur l'Inflammation

En plus de ses applications potentielles dans le traitement du cancer et les maladies auto-immunes, le composé est étudié pour ses applications dans l'inflammation. Il a été démontré qu'il réduisait la production de cytokines inflammatoires.

Mécanisme D'action

Target of Action

It is structurally similar to the compound pitolisant , which is a selective antagonist or inverse agonist of the histamine H3 receptor

Mode of Action

If we consider its structural similarity to pitolisant, it might interact with its targets by blocking histamine autoreceptors, thereby enhancing the activity of histaminergic neurons and increasing the signaling of other neurotransmitters in the brain .

Biochemical Pathways

Compounds similar to it, such as paclobutrazol, are known to mediate their effects by altering the levels of important plant hormones including gibberellins (gas), abscisic acid (aba), and cytokinins (ck) .

Pharmacokinetics

Compounds with similar structures, such as pitolisant, are known to have good oral bioavailability and are metabolically stable .

Result of Action

Based on its structural similarity to pitolisant, it might have potential effects on neuronal activity and neurotransmitter signaling .

Action Environment

Similar compounds like pyraclostrobin are known to be stable in aqueous solution in the dark at ph 4, 5, and 7 .

Analyse Biochimique

Biochemical Properties

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the isoprenoid pathway, such as gibberellin synthesis enzymes. This interaction leads to the inhibition of gibberellin synthesis and an increase in cytokinin levels . Additionally, 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one affects the levels of plant hormones like abscisic acid by altering the terpenoid pathway .

Cellular Effects

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one influences various cellular processes and cell types. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in plant cells, it regulates growth by modifying hormonal balances, leading to reduced stem elongation and increased fruit quality . In animal cells, it has been reported to interact with enzymes involved in oxidative stress responses, thereby protecting cells from oxidative damage .

Molecular Mechanism

The molecular mechanism of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one involves several key interactions at the molecular level. It binds to specific enzymes, inhibiting or activating them to exert its effects. For instance, it inhibits gibberellin synthesis enzymes, leading to an accumulation of precursors in the terpenoid pathway and increased production of abscisic acid . Additionally, it interacts with antioxidant enzymes, enhancing their activity and protecting cells from oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been observed to result in changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as enhancing antioxidant enzyme activity and protecting cells from oxidative stress . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity .

Metabolic Pathways

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors in the isoprenoid pathway, affecting the synthesis of important plant hormones like gibberellins and cytokinins . Additionally, it influences the terpenoid pathway, leading to changes in metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, affecting its localization and activity . The compound’s distribution can influence its overall impact on cellular processes and functions.

Subcellular Localization

1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function within the cell . Understanding its subcellular distribution is crucial for elucidating its precise mechanisms of action.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFLDXIDGFZMCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456576 | |

| Record name | 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30314-42-2 | |

| Record name | 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2,2-dimethylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)